

Application Notes and Protocols for Aerosil® R 805 in Printable Electronics

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Compound of Interest

Compound Name: *Aerosil R 805*

Cat. No.: *B1168409*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Aerosil® R 805, a hydrophobic fumed silica, as a rheology modifier in the formulation of printable electronics. The following sections detail the material's properties, its impact on ink characteristics, and protocols for formulation and characterization.

Introduction to Aerosil® R 805

Aerosil® R 805 is a surface-treated fumed silica with an organosilane, rendering it hydrophobic. [1][2] This property is crucial for its application in non-aqueous ink formulations common in printable electronics, such as those based on silver flakes or nanoparticles, and conductive polymers. Its primary function is to control the rheology of the ink, providing shear-thinning behavior and thixotropy, which are essential for high-resolution printing processes like screen printing and direct ink writing (DIW).[3]

The key benefits of incorporating Aerosil® R 805 into printable electronic formulations include:

- **Viscosity Control:** Enables precise adjustment of ink viscosity for optimal printing performance.[4]
- **Anti-Settling:** Prevents the sedimentation of conductive particles, ensuring ink stability and homogeneity.[2][5]

- Improved Print Definition: The shear-thinning nature of the ink allows it to flow easily through the printing nozzle or screen mesh and then quickly regain its viscosity, preventing spreading and resulting in sharper printed features.[3]
- Control over Print Height and Aspect Ratio: By modifying the ink's rheology, the height and shape of the printed traces can be better controlled.[6]

Properties of Aerosil® R 805

A summary of the key physical and chemical properties of Aerosil® R 805 is presented in the table below. This data is essential for understanding its behavior in ink formulations.

Property	Value	Reference
Specific Surface Area (BET)	125 - 175 m ² /g	[3][7]
Carbon Content	4.5 - 6.5 %	[3][7]
SiO ₂ Content	>99.8 %	[8][9]
Tamped Density	Approx. 60 g/l	[3]
Loss on Drying	<0.5 %	[3][8]
pH (in 4% dispersion)	3.5 - 5.5	[3][8]

Impact of Aerosil® R 805 on Printable Electronic Ink Properties

The addition of Aerosil® R 805 to conductive ink formulations significantly influences their rheological and, consequently, their printing and electrical properties.

Rheological Properties

The incorporation of fumed silica, such as Aerosil® R 805, induces a non-Newtonian, shear-thinning behavior in the ink.[3] At rest, the fumed silica particles form a three-dimensional network through particle-particle interactions, resulting in high viscosity. When shear stress is applied during printing, this network breaks down, leading to a decrease in viscosity and

allowing the ink to flow. Once the stress is removed, the network reforms, and the viscosity increases, helping the printed feature to retain its shape.

While specific quantitative data for Aerosil® R 805 in a particular conductive ink is not readily available in the public domain, a study on magnetically active inks for direct ink writing demonstrated that a concentration of 10 wt% fumed silica was necessary to maintain the dimensional fidelity of the printed structures.^[7] Another study on silicone-based inks showed a clear trend of increasing viscosity with higher fumed silica concentrations (0.02 to 0.04 parts by weight).^[10]

Electrical Properties

The impact of Aerosil® R 805 on the electrical conductivity of a printed trace is a critical consideration. As an insulating material (silicon dioxide), its addition can potentially decrease the conductivity of the final printed circuit. However, by enabling better particle dispersion and a more uniform printed structure, it can indirectly contribute to consistent electrical performance. The optimal concentration will be a trade-off between achieving the desired rheological properties for printing and minimizing any negative impact on conductivity. It is crucial to experimentally determine this optimal loading for each specific ink formulation.

Printing Performance

The rheological control provided by Aerosil® R 805 directly translates to improved printing performance. The shear-thinning and thixotropic properties are particularly beneficial for screen printing, allowing the ink to pass through the fine mesh of the screen under the pressure of the squeegee and then solidify on the substrate with well-defined edges.^[3] For direct ink writing, it helps in creating self-supporting structures.

Experimental Protocols

The following protocols provide a general framework for the formulation, characterization, and printing of conductive inks containing Aerosil® R 805. These should be adapted based on the specific conductive material, solvent system, and printing method used.

Protocol for Ink Formulation

This protocol describes the preparation of a model silver flake-based screen-printing ink.

Materials and Equipment:

- Silver flakes (e.g., 2-4 μm mean diameter)
- Solvent (e.g., terpineol, butyl carbitol acetate)
- Binder/Resin (e.g., ethyl cellulose)
- Aerosil® R 805
- Planetary centrifugal mixer or high-shear mixer
- Analytical balance

Procedure:

- **Binder Solution Preparation:** Dissolve the desired amount of binder in the chosen solvent. This may require gentle heating and stirring.
- **Aerosil® R 805 Predispersion:** In a separate container, gradually add the weighed amount of Aerosil® R 805 to a portion of the solvent while stirring. For optimal dispersion, use a high-shear mixer. The concentration of Aerosil® R 805 can be varied (e.g., 1 wt%, 3 wt%, 5 wt%, 7 wt%, 10 wt%) to study its effect on ink properties.
- **Incorporation of Silver Flakes:** Gradually add the silver flakes to the binder solution while mixing.
- **Addition of Aerosil® R 805 Predispersion:** Add the pre-dispersed Aerosil® R 805 to the silver and binder mixture.
- **Homogenization:** Mix all components thoroughly using a planetary centrifugal mixer. A typical mixing cycle would be 3 minutes of mixing at 2000 rpm followed by a 1-minute rest, repeated for three cycles to ensure a homogeneous and stable ink.[\[11\]](#)
- **Degassing:** If necessary, degas the ink in a vacuum chamber to remove any trapped air bubbles.

Protocol for Rheological Characterization

Equipment:

- Rotational rheometer with a cone-plate or parallel-plate geometry

Procedure:

- **Sample Loading:** Carefully load the ink sample onto the rheometer plate, ensuring no air bubbles are trapped.
- **Equilibration:** Allow the sample to equilibrate at the testing temperature (e.g., 25 °C) for a set period (e.g., 5 minutes).
- **Viscosity Measurement:** Perform a steady-state flow sweep to measure the viscosity as a function of shear rate (e.g., from 0.1 to 1000 s⁻¹). This will characterize the shear-thinning behavior of the ink.
- **Thixotropy Measurement:** A three-step shear rate test can be used to evaluate the thixotropic recovery of the ink. This typically involves a low shear rate period, followed by a high shear rate period, and then a return to the low shear rate to observe the viscosity recovery over time.
- **Yield Stress Measurement:** An oscillatory stress sweep can be performed to determine the yield stress, which is the minimum stress required to initiate flow.

Protocol for Printing and Curing

Equipment:

- Screen printer with a suitable mesh screen (e.g., 325 mesh) or a direct ink writing system
- Substrate (e.g., flexible PET film, alumina)
- Oven or other curing/sintering equipment

Procedure:

- **Substrate Preparation:** Clean the substrate to ensure good adhesion of the ink. For example, alumina substrates can be cleaned with acetone.[\[11\]](#)

- **Printing:** Print the desired pattern onto the substrate using the formulated ink. For screen printing, a single pass with a squeegee is typically sufficient.[\[11\]](#)
- **Drying:** Dry the printed ink to remove the solvent. The drying temperature and time will depend on the solvent used.
- **Sintering/Curing:** Sinter the dried ink to form a conductive path. For silver flake inks, this is typically done in an oven at temperatures ranging from 250 °C to 400 °C.[\[1\]](#)[\[11\]](#) The exact temperature and time will depend on the specific ink formulation and substrate.

Protocol for Electrical and Morphological Characterization

Equipment:

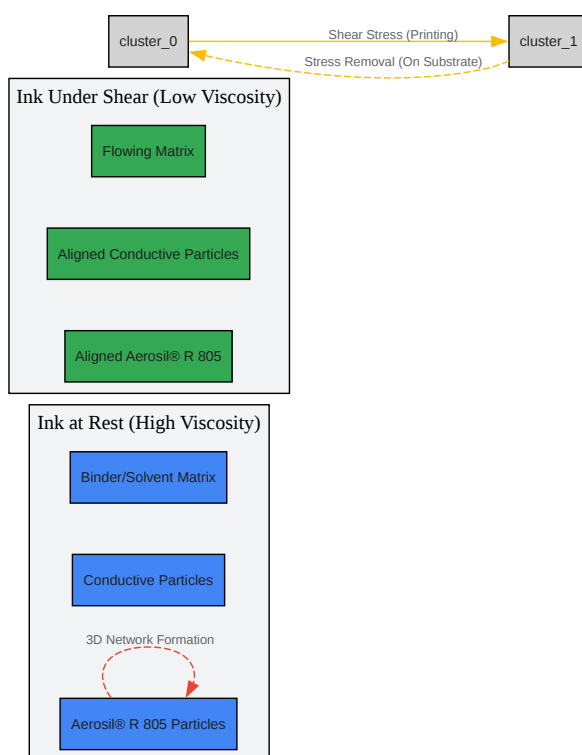
- 4-point probe station or multimeter
- Scanning Electron Microscope (SEM)
- Optical microscope or profilometer

Procedure:

- **Electrical Resistivity Measurement:** Measure the sheet resistance of the sintered conductive tracks using a 4-point probe. Calculate the electrical resistivity based on the measured sheet resistance and the thickness of the printed line.
- **Morphological Analysis:** Use an optical microscope or profilometer to measure the width and thickness of the printed lines. Use SEM to examine the microstructure of the sintered ink, including the packing of the silver flakes and the distribution of the Aerosil® R 805.

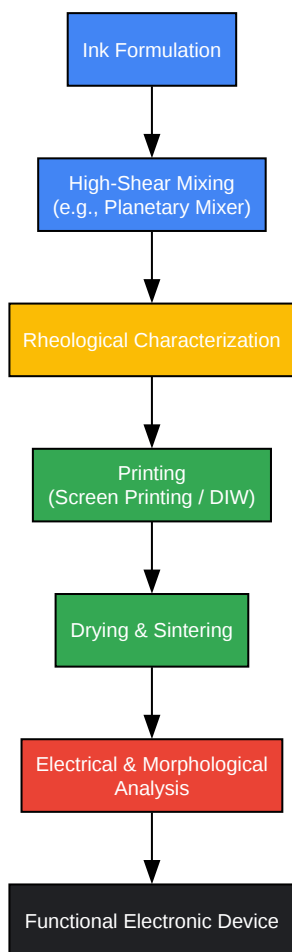
Visualizations

The following diagrams illustrate key concepts and workflows related to the use of Aerosil® R 805 in printable electronics.



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Caption: Shear-thinning mechanism of ink with Aerosil® R 805.



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Caption: Experimental workflow for printable electronics with Aerosil® R 805.

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